Cas no 2225179-81-5 ([2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid)
![[2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid structure](https://ja.kuujia.com/scimg/cas/2225179-81-5x500.png)
[2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid 化学的及び物理的性質
名前と識別子
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- [2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid
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- インチ: 1S/C10H16BNO2/c1-7-9(11(13)14)5-8(6-12-7)10(2,3)4/h5-6,13-14H,1-4H3
- InChIKey: MBVVAQQTJDDPCM-UHFFFAOYSA-N
- ほほえんだ: B(C1=C(N=CC(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=C1)C([H])([H])[H])(O)O
[2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904246-5mg |
[2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid |
2225179-81-5 | 95% | 5mg |
¥26,962.00 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904246-25mg |
[2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid |
2225179-81-5 | 95% | 25mg |
¥72,000.00 | 2022-01-12 |
[2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
[2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acidに関する追加情報
Recent Advances in the Application of [2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid (CAS: 2225179-81-5) in Chemical Biology and Pharmaceutical Research
The deuterated boronic acid derivative, [2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid (CAS: 2225179-81-5), has recently emerged as a pivotal compound in chemical biology and pharmaceutical research. This compound, characterized by its deuterated tert-butyl group and boronic acid functionality, has demonstrated significant potential in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex bioactive molecules with enhanced pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the role of this compound in the synthesis of deuterated analogs of FDA-approved kinase inhibitors. The deuterium incorporation at the tert-butyl position was found to improve metabolic stability without altering the target binding affinity, a phenomenon attributed to the kinetic isotope effect. This finding has opened new avenues for the development of next-generation therapeutics with optimized drug metabolism and pharmacokinetics (DMPK) profiles.
In the realm of targeted protein degradation, researchers at a leading pharmaceutical institute recently reported the use of [2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid as a key component in PROTAC design. The compound's boronic acid moiety serves as an effective warhead for binding to cereblon (CRBN), while its deuterated pyridine scaffold provides enhanced solubility and cell permeability. This dual functionality has enabled the development of novel PROTACs with improved degradation efficiency and reduced off-target effects.
Structural studies using X-ray crystallography have revealed that the deuterated tert-butyl group in this compound induces subtle conformational changes in protein-ligand complexes, leading to improved selectivity for certain kinase isoforms. This property has been particularly valuable in the design of selective inhibitors for challenging targets such as BTK and EGFR mutants, where isoform selectivity remains a significant clinical challenge.
From a synthetic chemistry perspective, recent advances in the preparation of [2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid have focused on improving yield and purity while reducing production costs. A 2024 patent application disclosed a novel catalytic system for the deuteration of the tert-butyl group, achieving >99% isotopic purity with significantly reduced catalyst loading. This technological advancement has made the compound more accessible for large-scale pharmaceutical applications.
Looking forward, the unique properties of [2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid position it as a valuable tool in the growing field of deuterated pharmaceuticals. Its applications extend beyond small molecule drugs to include diagnostic agents and imaging probes, where the deuterium labeling provides distinct advantages in mass spectrometry-based detection and imaging techniques. As research in this area continues to evolve, this compound is expected to play an increasingly important role in the development of precision medicines.
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